Carubicin's mechanism of action involves DNA intercalation and topoisomerase II inhibition, which disrupts DNA replication and cell division in cancer cells National Cancer Institute, [Carubicin (doxorubicin): )]. Researchers use Carubicin to study these processes and develop new drugs that target similar pathways.
Cancer cells can develop resistance to Carubicin, making it a valuable tool for studying drug resistance mechanisms. Researchers use Carubicin-resistant cell lines to identify genes and pathways involved in resistance, which can inform the development of strategies to overcome resistance in patients Nature Reviews Cancer, [Mechanisms of anthracycline resistance and strategies to overcome it: ].
Carubicin is often used in combination with other chemotherapeutic agents. Scientific research investigates synergistic effects of Carubicin with other drugs to improve treatment efficacy and reduce side effects Cancers, [Synergistic Effects of Doxorubicin (Carubicin) and Cisplatin on Human Lung Cancer Cells: ].
Carubicin is used in preclinical studies to evaluate the efficacy and safety of new anticancer agents. Researchers can compare the effectiveness of new drugs to Carubicin, a well-established chemotherapeutic agent Journal of Experimental & Clinical Cancer Research, [Doxorubicin as a reference standard for testing anticancer drugs: )].
Carubicin is a naturally occurring anthracycline antibiotic derived from the bacterium Actinomadura carminata. It is recognized for its potent antineoplastic activity, making it a significant compound in cancer research and treatment. The molecular formula of carubicin is C26H27NO10, with a molar mass of approximately 513.49 g/mol. Structurally, carubicin features a complex arrangement, including a tetracyclic quinone core characterized by multiple hydroxyl groups and an amino group, which facilitate its interaction with DNA, a crucial aspect of its antitumor properties .
As mentioned earlier, carubicin's primary mechanism of action involves DNA targeting. It intercalates between DNA base pairs, hindering DNA replication and transcription processes []. Additionally, carubicin interacts with topoisomerase II, an enzyme that facilitates DNA unwinding during replication. This interaction can lead to DNA strand breaks, further contributing to cell death in cancer cells [].
These interactions contribute to the drug's effectiveness in targeting rapidly dividing cancer cells.
Carubicin exhibits significant biological activity as an antineoplastic agent. Its ability to intercalate into DNA and inhibit topoisomerase II makes it effective against various types of cancer. Research has shown that carubicin can induce apoptosis (programmed cell death) in cancer cells, making it a valuable tool in cancer therapy. Additionally, studies indicate that cancer cells can develop resistance to carubicin, prompting further research into the mechanisms of drug resistance and potential strategies to overcome it .
The biosynthesis of carubicin by Actinomadura carminata is not fully elucidated but is believed to involve a polyketide synthase pathway, which is common for generating complex organic molecules in bacteria. Laboratory synthesis of carubicin typically involves multi-step organic reactions that modify simpler precursors into the final compound. Specific methods may include:
Carubicin is primarily used in the field of oncology for its antitumor properties. Its applications include:
Research on carubicin has focused on its interactions with other drugs and biological systems. Key findings include:
Carubicin shares structural and functional similarities with other anthracycline antibiotics. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Doxorubicin | Anthracycline with similar core | Widely used in clinical settings; well-studied |
Daunorubicin | Similar mechanism of action | Primarily used for leukemia treatment |
Epirubicin | Modified form of doxorubicin | Less cardiotoxicity compared to doxorubicin |
Idarubicin | Related anthracycline | More potent against certain cancers |
Mitoxantrone | Anthracenedione derivative | Different mechanism; also targets topoisomerase |
Carubicin's unique structure and biological activity make it distinct among these compounds, particularly in its specific interactions with DNA and topoisomerase II .
Carubicin possesses the molecular formula C₂₆H₂₇NO₁₀ with a molecular weight of 513.49 g/mol [1] [2]. The compound is registered under CAS number 50935-04-1 [1] [3]. When formulated as the hydrochloride salt, the molecular formula becomes C₂₆H₂₈ClNO₁₀ with an increased molecular weight of 549.95 g/mol [4] [5].
The molecular composition reveals a carbon content of 60.81%, hydrogen 5.30%, nitrogen 2.73%, and oxygen 31.16% [3]. This elemental distribution is characteristic of anthracycline antibiotics, reflecting the complex polycyclic aromatic structure combined with an aminoglycoside sugar moiety.
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₂₆H₂₇NO₁₀ | C₂₆H₂₈ClNO₁₀ |
Molecular Weight (g/mol) | 513.49 | 549.95 |
CAS Registry Number | 50935-04-1 | 52794-97-5 |
Carubicin exhibits complex stereochemistry with multiple chiral centers throughout its structure [1] [3]. The complete IUPAC name identifies the compound as (8S-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione [6] [7]. This nomenclature specifies the 8S configuration and cis relationship of key substituents.
The stereochemical complexity arises from the tetracyclic aglycone portion containing multiple hydroxyl groups and the attached aminosugar daunosamine [1] [8]. Conformational studies of related anthracyclines have demonstrated that stereochemistry plays a crucial role in determining molecular interactions with biological targets [9]. The (8S) configuration at the acetyl-bearing carbon and the α-L-lyxo configuration of the hexopyranosyl sugar are critical determinants of the compound's three-dimensional structure [3] [7].
Research on similar anthracycline structures has shown that stereoisomeric differences can result in dramatically different conformations when bound to DNA, with opposite orientations observed for different stereoisomers [9]. This stereochemical dependence influences both the binding affinity and biological activity of the compounds.
Carubicin belongs to the anthracycline class of compounds, characterized by a tetracenequinone chromophore framework [1] [8]. The compound is specifically classified as a member of tetracenequinones and represents a tertiary alpha-hydroxy ketone structure [1]. The anthracycline framework consists of four linearly fused aromatic rings (rings A, B, C, and D) with quinone functionalities in the central rings [8] [10].
The tetracenequinone core structure provides the characteristic planar aromatic system that enables DNA intercalation [1] [5]. This structural feature is shared among all anthracycline antibiotics and is essential for their mechanism of action through topoisomerase II inhibition [1] [5]. The quinone moieties in rings B and C contribute to the compound's electron-accepting properties and redox activity.
The structural framework includes multiple hydroxyl groups positioned at carbons 1, 6, 8, and 11, which participate in hydrogen bonding interactions and influence the compound's physicochemical properties [3] [7]. The acetyl group at position 8 and the attached aminosugar further modify the electronic distribution and steric environment of the tetracyclic core.
Carubicin exhibits limited aqueous solubility, characteristic of anthracycline compounds with extensive aromatic ring systems [11]. The compound demonstrates solubility in dimethyl sulfoxide (DMSO) at 62.5 mg/mL (equivalent to 113.65 mM), requiring ultrasonic treatment to achieve complete dissolution [11]. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic hydroxyl and amino groups.
The polar surface area (PSA) of carubicin is calculated as 196.84 Ų, indicating significant polar character that contributes to hydrogen bonding potential but may limit membrane permeability [12]. The presence of multiple hydroxyl groups and the aminosugar moiety enhances water interaction through hydrogen bonding, while the extended aromatic system favors organic solvent solubility.
The ionization behavior of carubicin is governed by the presence of ionizable functional groups, primarily the amino group in the daunosamine sugar moiety and the phenolic hydroxyl groups [13] [14]. Based on structural analogy with related anthracyclines and general principles of amine ionization, the primary amino group is expected to exhibit a pKa value in the range of 8-9 [13] [14].
At physiological pH (approximately 7.4), the amino group will exist predominantly in its protonated, positively charged form, contributing to the compound's overall ionic character [13] [14]. This ionization state influences the compound's interaction with negatively charged DNA phosphate groups and affects its cellular uptake and distribution properties.
The multiple phenolic hydroxyl groups may exhibit higher pKa values (typically above 9-10), remaining largely protonated under physiological conditions [13]. The ionization equilibrium of these groups becomes relevant under more basic conditions and influences the compound's stability and reactivity profile.
Carubicin exhibits characteristic spectroscopic properties consistent with anthracycline chromophores [15] [16]. The extended conjugated system of the tetracenequinone framework produces strong ultraviolet-visible absorption, typically exhibiting absorption maxima in the 400-500 nm region characteristic of anthracyclines [15] [17].
Mass spectrometric analysis of carubicin reveals characteristic fragmentation patterns common to anthracyclines [16]. Under positive ion detection, intense [MH]⁺ ions are observed, along with fragment ions resulting from glycosidic bond cleavage, water loss, and side chain elimination from the aglycone [16]. The molecular ion peak appears at m/z 514 for the protonated molecular ion.
Nuclear magnetic resonance spectroscopy provides detailed structural information [18] [19]. The ¹H NMR spectrum exhibits characteristic signals for aromatic protons in the downfield region (7-8 ppm), sugar protons in the 3-5 ppm range, and aliphatic protons at higher field [18]. ¹³C NMR spectroscopy reveals the carbonyl carbons at approximately 180-200 ppm, aromatic carbons at 110-160 ppm, and aliphatic carbons at 15-80 ppm [19] [20].
Infrared spectroscopy shows characteristic absorption bands for hydroxyl groups (broad absorption around 3200-3600 cm⁻¹), carbonyl stretches (1650-1700 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹) [15] [21].
The stability of carubicin is influenced by environmental factors including temperature, pH, light exposure, and oxygen availability [22] [23]. Under standard storage conditions (powder form at -20°C), carubicin demonstrates stability for up to 3 years when protected from moisture [4] [11]. At refrigerated temperatures (2-8°C), the compound maintains acceptable stability for extended periods when properly stored.
Temperature significantly affects degradation kinetics, with higher temperatures accelerating decomposition processes [22] [23]. The compound exhibits a density of 1.63 g/cm³ and theoretical boiling point of 750.6°C at 760 mmHg, though thermal decomposition occurs well before reaching this temperature [7] [12]. The flash point is reported as 407.7°C [7] [12].
pH stability studies on related anthracyclines indicate that carubicin is most stable under slightly acidic to neutral conditions [23]. Basic conditions promote degradation through various mechanisms including hydrolysis and oxidative processes [23] [24]. The compound's stability is enhanced when formulated in appropriate vehicles or when stored under inert atmospheric conditions to minimize oxidative degradation.
Light sensitivity is a characteristic property of anthracyclines due to their chromophoric tetracenequinone system [22]. Protection from light exposure is essential during storage and handling to prevent photodegradation reactions that can lead to loss of potency and formation of potentially toxic degradation products.
Stability Parameter | Condition | Duration |
---|---|---|
Powder storage | -20°C, dry | 3 years |
Solution storage | 2-8°C, protected from light | 48-60 hours |
Room temperature | 22°C | 8.5 hours |